1-[4-(2,6-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
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Overview
Description
This compound is a derivative of benzene, which is a cyclic hydrocarbon with a formula C6H6. The benzene ring in this compound is substituted with two methyl groups, a butoxy group, and a methoxy-methylphenoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve electrophilic aromatic substitution, a common reaction for benzene derivatives . This involves the reaction of benzene with an electrophile, resulting in the substitution of a hydrogen atom on the benzene ring with the electrophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached to the ring. The exact 3D structure would depend on the specific locations of these substituents on the benzene ring .Chemical Reactions Analysis
As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds. These could include further electrophilic aromatic substitution reactions, as well as reactions at the substituent groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzene ring and the various substituents. For example, the presence of the ether groups (butoxy and methoxy groups) may increase its polarity compared to benzene, potentially affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(2,6-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15-10-11-18(19(14-15)21-4)22-12-5-6-13-23-20-16(2)8-7-9-17(20)3/h7-11,14H,5-6,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZWHGJFMQJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC=C2C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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